Product packaging for N-butylguanidine(Cat. No.:CAS No. 462-69-1)

N-butylguanidine

Cat. No.: B3060505
CAS No.: 462-69-1
M. Wt: 115.18 g/mol
InChI Key: CGWBIHLHAGNJCX-UHFFFAOYSA-N
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Description

N-Butylguanidine is an alkylguanidine compound of interest in chemical and pharmaceutical research. Guanidine derivatives are noted for their biological activity and utility in developing novel chemical entities. For instance, guanidine functionalities are present in various natural compounds and synthetic molecules that exhibit cytotoxic properties . Furthermore, structural analogs featuring butyl chains on the guanidine nitrogen have been investigated for their enhanced duplex-forming abilities in nucleic acid technologies . Researchers are exploring the application of this compound and its derivatives in several areas, including the synthesis of metal complexes for biological screening . Specific physicochemical and toxicological data for this compound were not available in the search results. This product is designated For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses, or for any form of personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13N3 B3060505 N-butylguanidine CAS No. 462-69-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3/c1-2-3-4-8-5(6)7/h2-4H2,1H3,(H4,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWBIHLHAGNJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276767
Record name 2-butylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462-69-1
Record name 2-butylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Butylguanidine and Its Derivatives

Direct Synthesis Approaches for N-butylguanidine

Direct methods for the synthesis of this compound focus on the introduction of the guanidinyl moiety onto the butylamine (B146782) backbone. These approaches are fundamental in establishing the core this compound structure.

Guanidinylation of primary amines is a common and effective method for the synthesis of monosubstituted guanidines. This process involves the reaction of a primary amine, in this case, n-butylamine, with a guanidinylating agent. Several reagents have been developed for this purpose, each with its own set of reaction conditions and efficiencies.

One widely used guanidinylating reagent is S-methylisothiourea sulfate . The reaction of n-butylamine with S-methylisothiourea sulfate, typically in an aqueous or alcoholic solvent, yields this compound. The reaction proceeds via nucleophilic attack of the primary amine on the carbon of the S-methylisothiourea, leading to the displacement of methanethiol (B179389) and the formation of the guanidine (B92328) product.

Another effective reagent is 3,5-dimethylpyrazole-1-carboxamidine nitrate (B79036) . This reagent reacts with primary amines under mild conditions to afford the corresponding guanidines in good yields. The reaction with n-butylamine would proceed by the displacement of 3,5-dimethylpyrazole, which is a good leaving group, to form this compound nitrate. Subsequent neutralization can provide the free base.

The choice of guanidinylating agent can be influenced by factors such as the desired purity of the product and the ease of separation of byproducts. Below is a table summarizing common guanidinylating agents for primary amines.

Guanidinylating AgentTypical Reaction ConditionsByproducts
S-methylisothiourea sulfateAqueous or alcoholic solvent, often with heatingMethanethiol, Sulfate salts
3,5-dimethylpyrazole-1-carboxamidine nitrateMild conditions, various solvents3,5-dimethylpyrazole, Nitrate salts
N,N'-Di-Boc-S-methylisothioureaOrganic solvent, often with a baseMethanethiol, Boc-protected byproducts
1H-Pyrazole-1-carboxamidine hydrochlorideOrganic solvent, often with a basePyrazole, HCl

A common one-pot strategy involves the reaction of an amine with a carbodiimide (B86325). While this typically produces N,N',N''-trisubstituted guanidines, modifications can allow for the synthesis of monosubstituted guanidines. For instance, a protected carbodiimide could be reacted with n-butylamine, followed by deprotection in the same pot.

Another one-pot approach involves the reaction of n-butylamine with a cyanamide (B42294) derivative. For example, the reaction of n-butylamine with cyanamide itself can produce this compound, though this reaction can be difficult to control and may lead to the formation of oligomeric side products. The use of N-substituted cyanamides can offer better control.

A versatile one-pot synthesis of 1,3-disubstituted guanidines from carbamoyl (B1232498) isothiocyanates has been reported, which could be adapted for this compound synthesis. orgsyn.org This method involves the reaction of a carbamoyl isothiocyanate with an amine to form a thiourea (B124793), which is then coupled with a second amine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). orgsyn.org To synthesize this compound, one could envision a process starting with a protected amine that is later removed.

Isothiouronium salts are versatile intermediates in the synthesis of guanidines. The conversion of an isothiouronium iodide to this compound involves the reaction of the salt with n-butylamine. The isothiouronium salt acts as an electrophile, and the amine acts as a nucleophile.

The synthesis begins with the preparation of an S-alkylisothiouronium iodide, for example, S-methylisothiouronium iodide, which can be synthesized from thiourea and methyl iodide. This salt is then treated with n-butylamine. The amino group of n-butylamine attacks the carbon atom of the isothiouronium salt, leading to the displacement of the alkylthiol (e.g., methanethiol) and the formation of N-butylguanidinium iodide. Subsequent treatment with a base will yield the free this compound.

This method is advantageous as isothiouronium salts are generally stable and easy to handle. The reaction conditions can be tuned by varying the solvent and temperature to optimize the yield of the desired guanidine.

Synthesis of this compound Salts and Ionic Liquids

N-butylguanidinium salts, particularly those with halide and pseudohalide anions, are of interest for their potential applications as ionic liquids. Their synthesis involves the reaction of this compound or its precursors with appropriate acids or alkylating agents.

N-butylguanidinium halides, such as the chloride, bromide, and iodide salts, can be prepared through several synthetic routes.

A straightforward method is the neutralization of this compound with the corresponding hydrohalic acid (HCl, HBr, or HI). This acid-base reaction is typically performed in a suitable solvent, such as ethanol (B145695) or water, from which the salt can be precipitated or crystallized upon cooling or solvent evaporation.

Alternatively, N-butylguanidinium halides can be synthesized by the alkylation of a suitable guanidine precursor. For instance, the reaction of 1,1,3,3-tetramethylguanidine (B143053) with n-butyl halide (e.g., n-butyl bromide) in the presence of an alkaline reagent can produce a hexaalkylguanidinium salt. rsc.org A similar principle can be applied to produce N-butylguanidinium halides.

A general procedure for the synthesis of guanidinium (B1211019) halides is outlined below:

HalideSynthetic MethodReactants
ChlorideNeutralizationThis compound, Hydrochloric acid
BromideNeutralizationThis compound, Hydrobromic acid
IodideFrom Isothiouronium SaltS-methylisothiouronium iodide, n-butylamine

N-butylguanidinium salts with pseudohalide anions like tetrafluoroborate (B81430) ([BF4]⁻) and bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) are of particular interest as ionic liquids due to their unique properties such as low melting points, high thermal stability, and tunable solubility.

The synthesis of N-butylguanidinium tetrafluoroborate can be achieved through a metathesis reaction. This typically involves reacting an N-butylguanidinium halide (e.g., N-butylguanidinium bromide) with a tetrafluoroborate salt of a metal cation, such as sodium tetrafluoroborate (NaBF4) or silver tetrafluoroborate (AgBF4). The reaction is driven by the precipitation of the insoluble metal halide (e.g., NaBr or AgBr), leaving the desired N-butylguanidinium tetrafluoroborate in solution. The product can then be isolated by filtration and removal of the solvent.

Another route involves the direct reaction of this compound with tetrafluoroboric acid (HBF4). This is a simple acid-base neutralization reaction that yields the N-butylguanidinium tetrafluoroborate salt directly.

The synthesis of N-butylguanidinium bis(trifluoromethylsulfonyl)imide can also be accomplished via a metathesis reaction. An N-butylguanidinium halide is reacted with a bis(trifluoromethylsulfonyl)imide salt, such as lithium bis(trifluoromethylsulfonyl)imide (LiNTf2). The resulting lithium halide precipitates, and the N-butylguanidinium bis(trifluoromethylsulfonyl)imide can be isolated from the solution.

A halide-free synthesis of hydrophobic ionic liquids with the bis(trifluoromethylsulfonyl)imide anion has also been developed. This two-step process involves the formation of an alkyl bistriflimide followed by quaternization with an amine. This approach avoids halide impurities, which can be detrimental in certain applications.

Below is a summary of synthetic routes to N-butylguanidinium pseudohalides:

PseudohalideSynthetic MethodReactants
TetrafluoroborateMetathesisN-butylguanidinium bromide, Sodium tetrafluoroborate
TetrafluoroborateNeutralizationThis compound, Tetrafluoroboric acid
Bis(trifluoromethylsulfonyl)imideMetathesisN-butylguanidinium bromide, Lithium bis(trifluoromethylsulfonyl)imide

Derivatization Strategies for this compound Scaffolds

The this compound scaffold serves as a versatile platform for the development of a wide range of functional molecules. Its derivatives have found applications in diverse areas of chemical science, from medicinal chemistry to materials science. This section explores several key derivatization strategies that have been employed to modify the this compound core, leading to novel compounds with tailored properties. These strategies include the synthesis of acylated derivatives, incorporation into complex biomolecular architectures, formation of organometallic complexes, and polymerization into functional materials. Each of these approaches leverages the unique electronic and structural features of the guanidine group to achieve specific chemical and functional outcomes.

A direct and efficient method for the synthesis of mono-N-acylguanidines, including N-acyl-N'-butylguanidines, involves the reaction of acylcyanamides with primary amines. Traditional methods for synthesizing mono-N-acylguanidines are often complicated by issues such as over-acylation, the need for harsh reaction conditions, or the use of expensive reagents. nih.gov A significant advancement in this area is the one-pot synthesis method that utilizes chlorotrimethylsilane (B32843) (TMSCl) to activate acylcyanamides. beilstein-journals.orgiucr.orgwikipedia.org

In this process, the acylcyanamide is treated with TMSCl, which generates a highly reactive N-silylcarbodiimide intermediate. iucr.orgnih.gov This intermediate readily reacts with a variety of amines, including butylamine, to form the desired mono-N-acylguanidine derivative. The reaction is typically rapid for primary aliphatic amines like butylamine, often reaching completion within 15 minutes at room temperature. nih.govbeilstein-journals.org This method is operationally simple, provides high yields, and allows for straightforward purification through a standard acid/base workup. wikipedia.org

The general reaction scheme for the synthesis of an N-acyl-N'-butylguanidine via this method can be represented as follows:

R-CO-NHCN + TMSCl → [R-CO-N=C=N-TMS] + HCl [R-CO-N=C=N-TMS] + CH₃(CH₂)₃NH₂ → R-CO-NH-C(=NH)-NH-(CH₂)₃CH₃ + TMS-OH

This methodology has been shown to be applicable to a broad range of amines, including primary and secondary aliphatic amines, as well as anilines, although hindered amines and less nucleophilic anilines may require longer reaction times. nih.govbeilstein-journals.org The versatility of this approach makes it a valuable tool for the synthesis of a diverse library of this compound derivatives for various research applications.

Reaction Conditions and Yields for the Synthesis of Mono-N-Acylguanidines
Acyl Group (R-CO)AmineReaction TimeYield (%)
BenzyloxycarbonylButylamine15 minNot specified, but generally high for primary amines
BenzoylBenzylamine15 min91
BenzyloxycarbonylMorpholine15 min92
BenzyloxycarbonylAniline12 h71
Benzyloxycarbonyl4-Methoxyaniline12 h83

This compound derivatives, particularly N-tert-butylguanidine, have been incorporated into bridged nucleic acids (BNAs) to create novel analogues with enhanced biophysical properties. iucr.orgnih.govoup.com These modified nucleic acids, termed Guanidine-bridged Nucleic Acids (GuNAs), feature a guanidinium group within the 2',4'-bridged structure of the sugar moiety. iucr.orgrsc.orgrsc.org The introduction of the cationic guanidinium group into the oligonucleotide backbone can neutralize the negative charge of the phosphodiester linkages, which is a strategy to reduce electrostatic repulsion and improve hybridization affinity. nih.gov

The synthesis of GuNA-modified oligonucleotides is achieved using standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer. nih.gov The GuNA phosphoramidite monomers, bearing the N-alkylated guanidine group, are incorporated into the growing oligonucleotide chain. The coupling time for these modified monomers is typically extended to ensure efficient incorporation. nih.gov

Research has shown that increasing the steric bulk of the N-alkyl substituent on the guanidine moiety, such as using a tert-butyl group, can significantly increase the RNA-binding affinity of the modified oligonucleotide. iucr.orgnih.gov This enhancement of duplex stability is attributed to favorable interactions between the bulky alkyl group and the minor groove of the DNA/RNA duplex. iucr.org Specifically, X-ray crystal structure analysis has revealed that the tert-butyl group can engage in hydrophobic interactions within the minor groove, and in some cases, form additional hydrogen bonds that contribute to the stability of the duplex. iucr.org

Effect of N-Alkyl Guanidine Substitution in GuNA on Duplex Melting Temperature (ΔTm per modification)
N-Substituent on GuanidineΔTm (°C/modification) vs. RNA complement
Methyl (Me)+5
Ethyl (Et)+5
Isopropyl (iPr)+7
tert-Butyl (tBu)+8

The incorporation of this compound and its isomers into BNA architectures represents a promising strategy for the development of antisense oligonucleotides and other nucleic acid-based therapeutics with improved efficacy and stability. wikipedia.orgbiosyn.com

Guanidines, including this compound, are versatile N-donor ligands in organometallic chemistry. nih.govencyclopedia.pub Upon deprotonation, they form guanidinate anions, which are highly effective ligands for a wide range of metals across the periodic table. nih.gov The resulting organometallic guanidinate complexes exhibit diverse coordination modes and have applications in catalysis and materials science. nih.govresearchgate.net

The synthesis of organometallic complexes with butylguanidine ligands typically involves the reaction of a deprotonated butylguanidine with a metal halide or other suitable metal precursor. nih.gov The specific structure of the resulting complex depends on the metal center, the stoichiometry of the reactants, and the reaction conditions. Guanidinato ligands can coordinate to metal centers in a monodentate, bidentate chelating, or bridging fashion. encyclopedia.pub The monoanionic chelate is the most common coordination mode. nih.gov

The electronic and steric properties of the guanidinato ligand can be fine-tuned by varying the substituents on the nitrogen atoms. researchgate.net For instance, the use of bulky substituents like butyl or diisopropyl groups can influence the coordination geometry and stability of the complex. rsc.org These complexes have been explored as catalysts in various organic transformations. researchgate.net For example, guanidinato complexes of titanium and zirconium have been investigated for the polymerization of olefins and lactides. nih.gov

While the literature provides a broad overview of guanidinato chemistry, specific examples focusing solely on this compound are less common than those with other alkyl or aryl substituents. However, the general principles of synthesis and coordination chemistry are directly applicable.

Coordination Chemistry of Guanidinato Ligands
Metal GroupExample MetalTypical Application of Complex
Group 4Titanium (Ti), Zirconium (Zr)Polymerization catalysis
Group 11Copper (Cu), Silver (Ag), Gold (Au)Homogeneous catalysis
Main GroupAluminum (Al), Zinc (Zn)Precursors for materials science
LanthanidesYttrium (Y), Gadolinium (Gd)Insertion reactions

Functional polymers containing guanidinium groups have attracted significant interest due to their potential applications as antimicrobial agents and membrane transporters. nih.govacs.org One effective method for synthesizing such polymers is the Ring-Opening Metathesis Polymerization (ROMP) of guanidine-functionalized oxanorbornene monomers. nih.govnih.gov

The synthesis of a poly(this compound-oxanorbornene) would begin with the preparation of an oxanorbornene monomer functionalized with a protected this compound group. This monomer can then be subjected to ROMP using a suitable catalyst, such as a Grubbs' catalyst. nih.gov The polymerization is typically a living polymerization, which allows for control over the molecular weight and dispersity of the resulting polymer. nih.gov Following polymerization, a deprotection step would yield the final polyguanidinium oxanorbornene with pendant N-butylguanidinium groups. nih.gov

These guanidinium-functionalized polymers are often designed to mimic antimicrobial peptides. nih.gov The cationic guanidinium groups can interact with the negatively charged membranes of bacteria, leading to membrane disruption and cell death. nih.gov The polymer backbone, derived from the oxanorbornene monomer, provides a robust and tunable scaffold for presenting the guanidinium functionalities.

The general synthetic approach is outlined below:

Monomer Synthesis: Functionalization of an oxanorbornene derivative with a protected this compound moiety.

Polymerization: ROMP of the functionalized monomer using a ruthenium-based catalyst.

Deprotection: Removal of the protecting groups to yield the cationic poly(N-butylguanidinium-oxanorbornene).

This strategy allows for the creation of well-defined polymers with a high density of guanidinium groups, which is crucial for their biological activity.

Key Steps in the Synthesis of Polyguanidine-Oxanorbornene
StepDescriptionKey Reagents/Catalysts
Monomer SynthesisAttachment of a protected guanidine group to an oxanorbornene scaffold.Oxanorbornene precursor, Protected guanylating agent (e.g., N,N′-di-Boc-1H-pyrazole-1-carboxamidine)
PolymerizationRing-opening metathesis polymerization of the functionalized monomer.Grubbs' catalyst (e.g., 3rd generation)
DeprotectionRemoval of protecting groups (e.g., Boc) to generate the cationic guanidinium polymer.Trifluoroacetic acid (TFA)

Spectroscopic and Analytical Characterization Techniques in N Butylguanidine Research

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing insights into their functional groups, molecular structure, and dynamics. researchgate.netkyoto-u.ac.jp

Infrared (IR) spectroscopy measures the absorption of infrared radiation by molecules, which causes vibrations of chemical bonds. specac.comlibretexts.orglibretexts.org Specific functional groups absorb IR radiation at characteristic frequencies, allowing for their identification. specac.comlibretexts.org For N-butylguanidine, key functional groups include the N-H bonds and the C=N (imine) bond of the guanidine (B92328) core, as well as the C-H bonds of the butyl chain. Typical IR absorption ranges for related functional groups include:

Table 3.2.1: Characteristic IR Absorptions for Guanidine-Related Functional Groups

Functional GroupBond TypeAbsorption Range (cm⁻¹)Intensity/NotesReference
AmineN-H3300–3500Medium to sharp, often two bands for primary amines (symmetric/asymmetric) libretexts.org
GuanidineC=N~1600–1690Expected in this region; can vary based on conjugation and protonation specac.commdpi.com
Alkyl ChainC-H2850–2960Strong, characteristic of alkanes libretexts.orglibretexts.org
Alkyl ChainC-N1029–1200Characteristic stretching vibration specac.com

IR spectroscopy has been used in the characterization of ionic liquids incorporating this compound, contributing to the understanding of their structure and properties. researchgate.net Furthermore, studies on modified nucleic acids have also utilized IR spectroscopy to analyze structural changes. researchgate.net

Raman spectroscopy, like IR spectroscopy, analyzes molecular vibrations but through inelastic scattering of light. kyoto-u.ac.jpresearchgate.net It is particularly sensitive to changes in molecular polarizability and provides complementary information to IR, especially regarding symmetric vibrations and intermolecular interactions. kyoto-u.ac.jpresearchgate.net While specific Raman spectroscopic data for this compound is not detailed in the provided search results, the technique is broadly applied to study molecular dynamics and phase transitions in various chemical systems, including those with guanidine-like structures. mdpi.com For instance, Raman studies on perovskite materials have identified vibrations associated with N-C-N bending, indicating the sensitivity of Raman spectroscopy to the dynamics of such molecular units. mdpi.com The application of Raman spectroscopy to this compound would similarly provide insights into its vibrational modes, aiding in the comprehension of its molecular behavior and interactions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and for analyzing its fragmentation patterns, which can help in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound. By precisely measuring the mass-to-charge ratio (m/z) of the molecular ion and its fragments, HRMS can confirm the molecular formula, distinguishing it from compounds with similar nominal masses. For instance, studies on guanidine derivatives have utilized HRMS to establish their elemental composition, with observed pseudomolecular ion peaks matching calculated values for specific molecular formulas mdpi.com.

MALDI-TOF mass spectrometry is particularly useful for analyzing larger molecules and complex mixtures, including polymers and modified nucleic acids nih.govresearchgate.netnih.govsigmaaldrich.combruker.commdpi.com. This technique involves co-crystallizing the analyte with a matrix material, which absorbs laser energy. Upon laser irradiation, the matrix desorbs and ionizes the analyte molecules, producing singly charged ions that are then analyzed by a time-of-flight mass analyzer. MALDI-TOF MS has been employed in the characterization of modified nucleic acids incorporating guanidine structures, confirming their mass and purity nih.govresearchgate.net. It is also a powerful tool for confirming end-group fidelity and mass distribution in polymers sigmaaldrich.com.

X-ray Diffraction Techniques for Solid-State Structural Determination

X-ray diffraction methods are essential for determining the precise three-dimensional arrangement of atoms in crystalline solids, providing definitive structural information.

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for elucidating the complete molecular structure of crystalline compounds uhu-ciqso.esuol.denih.gov. This technique requires obtaining high-quality single crystals of the compound. By analyzing the diffraction pattern produced when X-rays strike a crystal, researchers can determine unit cell dimensions, atomic positions, bond lengths, and bond angles uhu-ciqso.es. Studies involving modified nucleic acids have utilized SCXRD to reveal the precise structural context of this compound-like modifications within oligonucleotide duplexes, highlighting how specific substituents, such as tert-butyl groups on guanidine moieties, can influence duplex stability through interactions with the minor groove nih.govnakb.orgpdbj.org. For example, the crystal structure of a DNA decamer containing a GuNA[Me,tBu] modification has been determined using X-ray diffraction nakb.orgpdbj.org.

Advanced Spectroscopic Methods for Electronic and Photophysical Properties

Spectroscopic techniques that probe electronic transitions are vital for understanding a molecule's interaction with light and its electronic configuration.

UV-Vis spectroscopy is used to study electronic transitions within molecules, typically involving π-electron systems or non-bonding electrons upi.edufaccts.de. It measures the absorption of ultraviolet and visible light as a function of wavelength, providing information about chromophores present in the molecule. While specific UV-Vis data for this compound itself is not extensively detailed in the provided search results, this technique is broadly applied in the characterization of organic compounds and modified biomolecules. For instance, UV melting experiments are conducted using UV-Vis spectrometers to assess the thermal stability of DNA/RNA duplexes, often in conjunction with modified nucleic acids that may incorporate guanidine structures nih.gov. The absorption of light in UV-Vis spectroscopy arises from electronic transitions such as σ → σ, n → σ, n → π, and π → π upi.edu.

Compound List

this compound

N-tert-butylguanidine

N-tert-butyl-N'-methylguanidine

Butylguanidine monohydrochloride

N-Pmc-N'-(2-methylpyridyl)-N''-butylguanidine

N-benzyloxycarbonyl-N′-butylguanidine

N-benzyloxycarbonyl-N′-phenylguanidine

N-benzyloxycarbonyl-N′-4-methoxyphenylguanidine

N-benzyloxycarbonyl-N′-ethylindoleguanidine

Butylguanidine (4y)

this compound hydrochloride (1a)

N''-Butyl-N,N,N',N'-tetramethyl-guanidine

GuNA[Me,tBu]

GuNA[Me,Me]

GuNA[R,R]

GuNA[H]

GuNA[Me]

GuNA[NMe]

Emission-Excitation Spectroscopy

Emission-excitation spectroscopy, a form of fluorescence spectroscopy, is employed to study molecules that exhibit luminescence. This technique involves exciting a sample with light at a specific wavelength and then measuring the emitted light at various wavelengths (emission spectrum) or varying the excitation wavelength while monitoring emission at a fixed wavelength (excitation spectrum). For this compound derivatives, this method can reveal information about their electronic structure and potential applications in sensing or optoelectronic devices.

Research involving this compound has utilized emission-excitation spectroscopy, particularly for its derivatives. For instance, studies on this compound-containing compounds have reported emission spectra collected with excitation at 300 nm aut.ac.nzchemrxiv.org. These measurements help in understanding the photophysical properties of these molecules, such as their fluorescence quantum yield and excited-state lifetimes, which are critical for applications requiring light emission or absorption researchgate.netcreative-proteomics.comhoriba.comnih.gov.

Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a technique used to characterize chiral molecules by measuring the differential absorption of left-handed and right-handed circularly polarized light daveadamslab.comntu.edu.sgnih.gov. This method is particularly valuable for determining the secondary and tertiary structures of biomolecules like proteins and peptides, as well as for analyzing the chirality of synthetic molecules medwinpublishers.comcreative-proteomics.comresearchgate.net.

While CD spectroscopy is a powerful tool for assessing molecular chirality and conformation, the provided literature does not directly report the application of CD spectroscopy specifically to this compound itself. Typically, CD is applied when this compound or its derivatives are part of a chiral system or are being investigated for their chiral properties.

Thermogravimetric Analysis (TGA) for Decomposition Behavior Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time under a controlled atmosphere labwrench.comnetzsch.comxrfscientific.comperkinelmer.comimim.plri.se. This method is instrumental in determining the thermal stability, decomposition behavior, and composition of materials. For this compound derivatives, TGA provides critical data on their thermal limits, which is essential for applications operating at elevated temperatures, such as in fuel cells.

N-butylguanidinium salts, often employed as ionic liquids, have demonstrated significant thermal stability. For example, N-Butylguanidinium Tetrafluoroborate (B81430) (BG-BF4) is reported to be thermostable above 300 °C mdpi.comresearchgate.net. Similarly, N-butylguanidinium bis(trifluoromethylsulfonyl)imide (BG-TFSI) exhibits a thermal degradation point (defined as 5% weight loss) at approximately 348 °C, indicating its excellent thermal stability suitable for high-temperature applications researchgate.netresearchgate.netresearchgate.net.

Table 1: Thermal Stability of N-butylguanidinium Salts

Compound NameThermal Degradation Point (5% weight loss)NotesSource
N-Butylguanidinium Tetrafluoroborate (BG-BF4)> 300 °CThermostable above 300 °C mdpi.comresearchgate.net
N-butylguanidinium bis(trifluoromethylsulfonyl)imide (BG-TFSI)348 °CIndicates excellent thermal stability for high-temperature use researchgate.netresearchgate.netresearchgate.net

Investigation of Ionic Transport Characteristics

The ionic transport characteristics of this compound derivatives, particularly guanidinium-based ionic liquids, are of significant interest for their application as electrolytes in electrochemical devices like fuel cells. Ionic conductivity, a measure of how well ions move through a material, is a key parameter. This is typically measured using electrochemical impedance spectroscopy optek.com.

N-butylguanidinium salts have shown promising ionic conductivity values. N-Butylguanidinium Tetrafluoroborate (BG-BF4) exhibits an ionic conductivity of 8 × 10⁻³ S/cm at ambient temperature mdpi.comresearchgate.net. When used in composite membranes with bacterial cellulose (B213188) (BC), the ionic conductivity of BG-BF4 was reported as 4.5 × 10⁻⁴ S/cm at 180 °C mdpi.com. In its neat form, BG-BF4 has shown a broad range of proton conductivity from 21 mS cm⁻¹ at 25 °C to 180 mS cm⁻¹ at 180 °C tandfonline.com.

N-butylguanidinium bis(trifluoromethylsulfonyl)imide (BG-TFSI) has demonstrated an ionic conductivity of approximately 9 × 10⁻⁴ S/cm at room temperature researchgate.netresearchgate.net. This conductivity increases significantly with temperature, rising by almost an order of magnitude above 100 °C, reaching levels suitable for fuel cell applications researchgate.netresearchgate.net. Other studies report its conductivity at room temperature to be around 10⁻³ S/cm researchgate.net.

Table 2: Ionic Conductivity of N-butylguanidinium Salts

Compound NameTemperature (°C)Ionic Conductivity (S/cm)NotesSource
N-Butylguanidinium Tetrafluoroborate (BG-BF4)Ambient8 × 10⁻³ mdpi.comresearchgate.net
N-Butylguanidinium Tetrafluoroborate (BG-BF4)1800.18 researchgate.net
N-Butylguanidinium Tetrafluoroborate (BG-BF4)2521In neat form tandfonline.com
N-Butylguanidinium Tetrafluoroborate (BG-BF4)180180In neat form tandfonline.com
N-Butylguanidinium Tetrafluoroborate (BG-BF4)1804.5 × 10⁻⁴In hybrid BC/BG-BF4 membrane mdpi.comresearchgate.net
N-butylguanidinium bis(trifluoromethylsulfonyl)imide (BG-TFSI)Room Temp.9 × 10⁻⁴Increases by ~1 order of magnitude above 100 °C researchgate.netresearchgate.net
N-butylguanidinium bis(trifluoromethylsulfonyl)imide (BG-TFSI)Room Temp.10⁻³ researchgate.net

Mechanical Property Evaluation (e.g., Dynamic Mechanical Analysis)

Mechanical properties, such as tensile strength and modulus, are critical for evaluating the performance and durability of materials, especially in structural applications or membranes. Dynamic Mechanical Analysis (DMA) is a technique used to measure the viscoelastic properties of materials, including their stiffness (storage modulus) and damping behavior (loss modulus), as a function of temperature, frequency, and time materials.zoneanton-paar.commadisongroup.comnetzsch.comtainstruments.comuniv-tln.frtainstruments.comclarkson.edu. DMA is also essential for determining transition temperatures, like the glass transition temperature (Tg).

In the context of this compound research, mechanical properties have been reported for composite membranes incorporating N-butylguanidinium salts. For instance, a bacterial cellulose (BC) matrix impregnated with N-Butylguanidinium Tetrafluoroborate (BG-BF4) at 80 wt% BG-BF4 exhibited a tensile strength of 35 MPa mdpi.comtandfonline.com. This indicates that while the ionic liquid component contributes to ionic conductivity, the biopolymer matrix provides the necessary mechanical integrity for membrane applications. Specific DMA data (e.g., Tg, storage/loss moduli) for this compound itself were not detailed in the provided snippets.

Table 3: Mechanical Properties of Composite Membranes Containing N-butylguanidinium Salts

Material CompositionPropertyValueNotesSource
BC/BG-BF4 (80 wt%)Tensile Strength35 MPaHybrid membrane with bacterial cellulose mdpi.comtandfonline.com

Computational and Theoretical Investigations of N Butylguanidine

Molecular Dynamics (MD) Simulations

Potentials of Mean Force (PMF) Calculations for Intermolecular Interactions

Potentials of Mean Force (PMF) are a statistical mechanics concept used to describe the free energy of a system as a function of a specific reaction coordinate, such as the distance between two interacting molecules. PMF calculations are crucial for quantifying the strength and nature of intermolecular interactions in a solvent, which is essential for understanding molecular recognition and binding events.

Detailed research has been conducted using umbrella-sampling molecular dynamics (MD) simulations to determine the PMFs for pairs of molecules that model the side chains of charged amino acids, including the N-butylguanidine cation (BtG⁺). nih.govnih.gov These simulations calculate the free energy profiles as a function of both the distance and the relative orientation of the interacting molecules. nih.govnih.gov The resulting PMFs are often fitted to analytical expressions for use in less computationally intensive models. nih.gov

For pairs of oppositely charged molecules, such as propionate (B1217596)–1-butylguanidine and butyrate–1-butylguanidine, these calculations reveal key interaction characteristics. nih.gov A notable finding is that for pairs involving the this compound cation, the energy minima corresponding to a "head-to-head" orientation are significantly deeper. nih.gov This is attributed to the large size of the guanidine (B92328) group and its five hydrogen-bonding protons, which facilitate strong interactions. nih.gov To accurately reproduce the Coulombic forces in these interactions, computational models had to introduce an average quadrupole-quadrupole interaction term. nih.gov The free energy barrier for a charged arginine analog (which this compound models) crossing a lipid membrane is strikingly similar to that of a lysine (B10760008) analog, despite significant differences in their hydration free energies. nih.gov

Table 1: Parameters from PMF Calculations for this compound Interactions
Interacting PairModeled Amino Acid InteractionKey Computational FindingReference
Propionate – 1-butylguanidine (Prp⁻ … BtG⁺)Aspartic Acid – ArginineDeep energy minima in "head-to-head" orientation due to the large guanidine group. nih.gov
Butyrate – 1-butylguanidine (But⁻ … BtG⁺)Glutamic Acid – ArginineRequires a quadrupole-quadrupole term in the energy function to accurately model Coulombic interactions. nih.gov
1-butylguanidine cation – 1-butylguanidine cation (BtG⁺ … BtG⁺)Arginine – ArginineContact minima in side-to-side orientation are wider and deeper for larger like-charged molecules. nih.gov

Modeling of Side-Chain Interactions in Biological Mimics (e.g., Amino Acid Analogues)

This compound serves as a crucial stand-in, or analogue, for the side chain of the amino acid arginine in computational studies. nih.govnih.gov This modeling approach allows researchers to isolate and study the specific interactions of the guanidinium (B1211019) group, which is fundamental to arginine's role in protein structure and function. The charge-assisted hydrogen bonds formed by acylguanidines are very similar to the salt bridges that occur in proteins between arginine and aspartate or glutamate (B1630785) residues, which are among the most important interactions for determining protein structure. uni-regensburg.de

Computational models have been developed where the this compound cation (BtG⁺) represents arginine in simulated pairings with other amino acid side-chain mimics. nih.govnih.gov For example, the interaction between the 1-butylguanidine cation and the propionate anion is used to model the aspartic acid-arginine pairing, while the butyrate-1-butylguanidine pair models the glutamic acid-arginine interaction. nih.gov Similarly, the lysine-arginine interaction is modeled using the pentylamine cation-1-butylguanidine cation pair. nih.gov These simplified models are essential for parameterizing physics-based force fields, such as UNRES (United Residue), which are used for large-scale protein simulations. nih.gov

Table 2: this compound as a Biological Mimic in Computational Models
This compound AnaloguePaired with AnalogueRepresents Amino Acid InteractionReference
1-butylguanidine (BtG⁺)Propionate (Prp⁻)Arginine – Aspartic Acid nih.govresearchgate.net
1-butylguanidine (BtG⁺)Butyrate (But⁻)Arginine – Glutamic Acid nih.govresearchgate.net
1-butylguanidine (BtG⁺)Pentylamine cation (Pna⁺)Arginine – Lysine nih.gov
1-butylguanidine (BtG⁺)1-butylguanidine (BtG⁺)Arginine – Arginine nih.gov

Studies of Conformational Dynamics and Solvation Effects

The shape (conformation) and interactions of this compound are heavily influenced by its surrounding environment, particularly the solvent. Computational studies have explored these dynamics to understand how the molecule behaves in different conditions. uni-regensburg.de The presence of contact minima in the PMF for side-by-side orientations of this compound pairs is caused by the hydrophobic effect, where the exclusion of water molecules from between the nonpolar parts of the molecules provides a stabilizing force. nih.gov

Simulations of arginine analogues show that the guanidinium group attracts a significant number of water and lipid phosphate (B84403) groups, forming extensive hydrogen-bond networks. nih.gov This strong solvation stabilizes the charged group and can lead to local disruptions in model membranes. nih.gov In studying conformational preferences, researchers have found that using aprotic (non-hydrogen-bonding) solvents in simulations can better mimic the environment of an enzyme's active site and strengthens the hydrogen bonds formed by the acylguanidine. uni-regensburg.de These studies also revealed that the energy barrier for the rotation of the terminal NH₂ group is highly dependent on the formation of hydrogen-bond networks with solvent molecules. uni-regensburg.de

Mechanistic Studies through Computational Approaches

Computational methods are pivotal in elucidating the mechanism of action for molecules containing a guanidinium group. d-nb.info By combining techniques like molecular docking and molecular dynamics (MD) simulations, researchers can predict how a compound binds to its biological target. d-nb.infonih.gov

For instance, in the study of a guanidinomethyl biaryl compound, a combination of computational modeling and mutational analysis was used to identify its specific binding site on the bacterial protein FtsZ. nih.gov In another study, affinity-based protein profiling identified the SpsB enzyme as the target of a novel guanidinium-containing antibiotic. Subsequent docking and molecular dynamics simulations were employed to explore the precise binding mode and interactions at the active site. d-nb.info These computational approaches provide a detailed, atom-level view of the molecular interactions that drive a compound's biological activity, guiding the development of more effective therapeutic agents.

Computational Truncation and Modeling Strategies for Efficiency

Simulating complex biological systems is computationally expensive. To make these calculations feasible, researchers employ truncation and coarse-graining strategies. A prime example is the use of this compound itself as a simplified model for the much larger arginine amino acid within a protein context. nih.govnih.gov This truncation strips away the protein backbone and other complexities to focus solely on the side-chain interactions.

This approach is a cornerstone of coarse-grained models like the UNRES force field. nih.govresearchgate.net In UNRES, entire groups of atoms are represented by single interaction centers, drastically reducing the number of calculations required. researchgate.net For example, the side chain of arginine is simplified to interaction sites representing its nonpolar and charged parts, with parameters derived from detailed quantum mechanical calculations and PMF studies of smaller model compounds like this compound. nih.gov This strategy allows for simulations of large-scale processes like protein folding, which would be computationally prohibitive with all-atom models. researchgate.net

Reactivity and Reaction Mechanism Studies of N Butylguanidine

Catalytic Reaction Mechanisms Involving N-butylguanidine Ligands/Bases

This compound and its derivatives have emerged as effective ligands and bases in several catalytic systems. Their strong basicity and excellent N-donor capabilities allow them to influence the electronic and steric properties of metal catalysts, thereby modulating their activity and selectivity.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, forming carbon-carbon bonds by coupling organoboron compounds with organic halides, catalyzed by a palladium complex. libretexts.orgorganic-chemistry.org The generally accepted mechanism involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyonedalabs.com

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X) to form a Pd(II) intermediate.

Transmetalation : The organic group (R²) is transferred from the organoboron species to the palladium center. This step requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the R² group. organic-chemistry.org

Reductive Elimination : The two organic fragments (R¹ and R²) couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Guanidine (B92328) derivatives, including those related to this compound, have been successfully employed in these reactions, acting as both ligands and bases. A highly efficient aqueous system for the Suzuki reaction at room temperature has been developed using a catalyst formed from palladium(II) acetate (B1210297) and 1,1,3,3-tetramethyl-2-n-butylguanidine. acs.org In this system, the guanidine derivative serves as a ligand, stabilizing the palladium center. The strong electron-donating nature of the guanidine ligand can facilitate the initial oxidative addition step. libretexts.org

Furthermore, guanidine-functionalized magnetic nanoparticles have been used as a support for palladium(II), creating a heterogeneous catalyst for Suzuki-Miyaura reactions in aqueous media. acs.org The presence of the guanidine moiety on the support enhances the catalytic performance. The basic nature of the guanidine can also play a direct role in the transmetalation step by activating the boronic acid.

The table below summarizes the performance of a guanidine-ligated palladium catalyst in the Suzuki coupling of various aryl halides with phenylboronic acid, demonstrating its broad applicability. acs.org

EntryAryl HalideProductTime (min)Yield (%)
1IodobenzeneBiphenyl2098
2BromobenzeneBiphenyl2596
34-Bromoanisole4-Methoxybiphenyl3095
44-Bromotoluene4-Methylbiphenyl3094
51-Bromo-4-nitrobenzene4-Nitrobiphenyl1598
64-Bromobenzaldehyde4-Formylbiphenyl3592
74-Chlorobenzonitrile4-Cyanobiphenyl4090

Table 1: Suzuki-Miyaura coupling reactions using a guanidine-functionalized Fe₃O₄ nanoparticle-supported palladium(II) catalyst in water at 70°C.

While direct studies on this compound in photocatalysis are limited, the role of the closely related guanidinium (B1211019) cation is instructive. Guanidinium cations have been shown to enhance visible light-induced hydrogen production in dye-sensitized TiO₂ systems. acs.org The proposed mechanism involves the guanidinium cations adsorbing onto a nafion polymer coating on the TiO₂ nanoparticles. acs.org

The key mechanistic contributions of the guanidinium cation are twofold:

Retardation of Charge Recombination : It is proposed that the positively charged guanidinium cations located near the TiO₂ surface create an electrostatic repulsion with the oxidized dye molecules. This repulsion slows down the charge recombination between electrons injected into the TiO₂ conduction band and the oxidized dye, thereby increasing the lifetime of the charge-separated state. acs.org

Inhibition of Self-Quenching : The presence of guanidinium enhances the luminescence of the dye, suggesting that it retards the self-quenching of the excited dye molecules. acs.org

Both of these effects lead to a higher density of photoelectrons in the conduction band of the TiO₂, which subsequently enhances the rate of hydrogen production. Guanidine nitrate (B79036) has also been used as a nitrogen source to synthesize N-doped nano TiO₂, creating an effective visible-light photocatalyst. nih.gov Given these findings, it is plausible that this compound, upon protonation to form the N-butylguanidinium ion under reaction conditions, could play a similar role as a co-catalyst or surface modifier in photocatalytic hydrogen generation systems by influencing charge separation dynamics at the catalyst interface.

Guanidinylation Mechanisms

Guanidinylation is the process of introducing a guanidyl group [-C(=NH)NH₂] onto a substrate, typically an amine. The mechanism generally involves the nucleophilic attack of an amine on an electrophilic guanidinylating agent. researchgate.net While this compound itself is more commonly the product of such a reaction (e.g., the guanidinylation of n-butylamine), the reactivity of its functional group is central to understanding these mechanisms.

A common strategy involves activating a precursor, such as a thiourea (B124793) or a pyrazole-carboxamidine, to make the central carbon atom highly electrophilic. For example, 1-amidinopyrazole hydrochloride is an effective reagent that guanidinylates amines. The reaction proceeds via the nucleophilic attack of the amine on the amidine carbon, followed by the departure of pyrazole as a leaving group. mdpi.com

A plausible guanidinylation mechanism involving an activated intermediate is as follows:

Activation : A precursor like N,N'-di-Boc-S-methylisothiourea is used, where the S-methyl group acts as a good leaving group.

Nucleophilic Attack : The primary amine (R-NH₂) attacks the electrophilic carbon of the isothiourea.

Elimination : Methanethiol (B179389) is eliminated, forming the protected guanidine product.

Deprotection : The protecting groups (e.g., Boc) are removed under acidic conditions to yield the final guanidinated compound. nih.gov

In some cases, the guanidinylation of a molecule with a reducing end, such as a chitooligosaccharide, can be followed by an internal cyclization of the newly formed guanidino group, highlighting the reactivity of the functional group post-transfer. mdpi.com

Intramolecular Rearrangements and Isomerization Processes

The reactivity of this compound also includes intramolecular processes such as isomerization. Due to the partial double-bond character of the C-N bonds resulting from delocalization, rotation around these bonds is restricted. This restriction gives rise to the possibility of rotational isomers. Computational studies on guanidine and its substituted derivatives have investigated the energy barriers associated with this rotation. acs.org

For a simple monosubstituted guanidine like this compound, two primary forms of isomerization are relevant:

Tautomerism : Guanidines can exist in different tautomeric forms depending on the position of the double bond and the proton on the nitrogen atoms. For this compound, imino and amino tautomers are possible, although the imino form where the double bond is exocyclic to the butyl group is generally favored. Studies on related N,N'-disubstituted guanidines show that they can exist as at least six potential isomers due to a combination of tautomerism and E/Z isomerism around the C=N double bond. researchgate.net

Rotational Isomerism (Conformational Isomerism) : This involves rotation around the C-N single bonds. The energy required for this rotation, known as the rotational barrier, can be significant enough to allow for the existence of distinct conformers at certain temperatures. The conformation can be influenced by steric hindrance and intramolecular hydrogen bonding. researchgate.net For acyclic guanidines, a propeller-like conformation can exist, and a change to facilitate optimal hydrogen bonding may require overcoming a rotational energy barrier. researchgate.net

The table below presents calculated rotational barriers for the formyl group in related N-benzhydrylformamide derivatives, illustrating the energy scales involved in such intramolecular rotations. nih.gov

CompoundMethodRotational Barrier ΔG₂₉₈ (kcal/mol)
N-methyl-N-benzhydrylformamideExperimental (DNMR)20.9
N-methyl-N-benzhydrylformamideCalculated (DFT)21.0
N-benzhydrylformamideCalculated (DFT)20.0
ortho-fluoro-N-benzhydrylformamideCalculated (DFT)20.1
ortho-chloro-N-benzhydrylformamideCalculated (DFT)20.2

Table 2: Experimental and calculated rotational barriers for the formyl group, indicating the energy required for isomerization around a C-N bond.

Coordination Chemistry and Ligand Binding Mechanisms

The coordination chemistry of guanidines is a vast field, driven by their properties as strong, neutral N-donor ligands. libretexts.org this compound typically acts as a monodentate ligand, coordinating to a metal center through its sp²-hybridized imine nitrogen atom. nih.gov

The key features of this compound's ligand binding mechanism are:

Coordination Site : Binding occurs through the lone pair of electrons on the imine nitrogen. The amino nitrogens are generally not involved in coordination in simple monodentate binding. nih.gov

Bonding Nature : The bond formed is a coordinate covalent bond, where the guanidine acts as a Lewis base donating an electron pair to the metal center (a Lewis acid).

Structural Changes upon Coordination : Upon coordination, the central CN₃ core of the guanidine ligand tends to remain planar. The C-N bond lengths within this core become intermediate between single and double bonds, which is indicative of the extensive electron delocalization within the guanidine moiety. This delocalization contributes to the stability of the resulting metal complexes.

Binding Affinity : The strength of the metal-ligand interaction, or binding affinity, is influenced by several factors, including non-covalent interactions like hydrogen bonding and electrostatic forces. malvernpanalytical.com The high basicity of this compound suggests it is a strong sigma-donor, leading to a robust coordinate bond. The binding free energy is a measure of this affinity, with more negative values indicating tighter binding. nih.gov

A crystal structure of a palladium complex with 1,1,3,3-tetramethyl-2-n-butylguanidine shows the guanidine acting as a ligand, confirming its ability to coordinate with transition metals used in catalysis. acs.org This coordination is crucial for stabilizing the metal center and influencing its catalytic activity.

Applications of N Butylguanidine in Advanced Materials Science

Ionic Liquids Based on N-butylguanidinium Cations

The N-butylguanidinium cation is a key component in the synthesis of protic ionic liquids (PILs), a class of molten salts that contain an available proton. These materials are of significant interest for electrochemical applications due to their potential for high proton conductivity, thermal stability, and low vapor pressure.

Researchers have synthesized and characterized several PILs based on the N-butylguanidinium cation. These materials are promising for applications that require efficient proton transport, such as in fuel cells. The guanidinium (B1211019) cation is advantageous because its high content of exchangeable protons can facilitate efficient proton transfer through a hydrogen-bonded network.

Two notable examples are N-butylguanidinium tetrafluoroborate (B81430) (BG-BF4) and N-butylguanidinium bis(trifluoromethylsulfonyl)imide (BG-TFSI). BG-TFSI is a room temperature protic ionic liquid that is immiscible with water. It exhibits excellent thermal stability, with a degradation point (at 5% weight loss) of 348°C, making it suitable for high-temperature applications. barbatti.org Its ionic conductivity increases with temperature, reaching levels acceptable for fuel cell use above 100°C. barbatti.org The proton transport in BG-TFSI is thought to be dominated by the Grotthuss-type (hopping) mechanism, which is an efficient means of proton conduction. barbatti.org Similarly, BG-BF4 is thermally stable up to at least 300°C and demonstrates significant ionic conductivity that increases substantially with temperature.

The properties of these N-butylguanidinium-based PILs highlight their potential as electrolytes in various electrochemical devices.

Table 1: Properties of N-butylguanidinium-Based Protic Ionic Liquids

Compound Abbreviation Ionic Conductivity (at Room Temp.) Ionic Conductivity (at 180°C) Thermal Degradation Point (5% loss)
N-butylguanidinium tetrafluoroborate BG-BF4 8.0 x 10⁻³ S/cm 0.18 S/cm >300°C
N-butylguanidinium bis(trifluoromethylsulfonyl)imide BG-TFSI 9.0 x 10⁻⁴ S/cm - 348°C

Proton exchange membranes (PEMs) are a critical component of PEM fuel cells (PEMFCs), facilitating the transport of protons from the anode to the cathode. The efficiency of this process is highly dependent on the properties of the membrane material. N-butylguanidinium-based ionic liquids have been investigated as components to enhance the performance of PEMs, particularly for fuel cells operating at elevated temperatures and under water-free conditions. barbatti.org

One approach involves impregnating a polymer matrix with a guanidinium-based PIL. For instance, a composite membrane has been developed by incorporating N-butylguanidinium tetrafluoroborate (BG-BF4) into a nano-fibrillar matrix of bacterial cellulose (B213188). This method aims to leverage the proton conductivity of the ionic liquid within a stable, structured polymer scaffold. The resulting composite membrane, containing 80 wt% of BG-BF4, was created to serve as a novel proton-conducting membrane. While the incorporation into the matrix resulted in a drop in ionic conductivity compared to the pure ionic liquid, this approach demonstrates a viable strategy for creating functional fuel cell components.

The use of hydrophobic ionic liquids like N-butylguanidinium bis(trifluoromethylsulfonyl)imide (BG-TFSI) is particularly advantageous as it can prevent the electrolyte from leaching out of the membrane, a common issue in fuel cell operation. barbatti.org This stability makes BG-TFSI a promising electrolyte for fuel cells designed to operate at high temperatures without the need for external humidification. barbatti.org

N-butylguanidine in Polymer and Composite Materials

The incorporation of this compound derivatives into polymers and composites allows for the creation of new materials with tailored properties. These materials find applications in membrane technology and are being explored for use in optoelectronics.

Bacterial cellulose (BC) is a biopolymer known for its unique nanoporous structure, high purity, and mechanical strength. researchgate.net These properties make it an excellent candidate for use as a matrix in composite materials. Researchers have successfully created novel proton-transporting membranes by impregnating the nano-fibrillar matrix of bacterial cellulose with N-butylguanidinium tetrafluoroborate (BG-BF4).

In one study, a composite membrane was prepared with a high content (80 wt%) of BG-BF4. The goal of this work was to combine the inherent structural advantages of the BC matrix with the proton-conducting capabilities of the N-butylguanidinium-based ionic liquid. This research represents a step toward developing advanced, bio-based materials for applications such as ion exchange membranes in fuel cells.

Beyond its role in proton conduction, the butyl-guanidine group can influence the physical structure of membranes at the nanoscale. Studies involving synthetic random copolymers containing butyl-guanidine have shown that these polymers can generate saddle-splay curvature in lipid membranes. google.com This type of curvature, also known as negative Gaussian curvature, is a critical feature in the formation of pores and channels within membranes, which is essential for processes like membrane permeation. google.com

The research indicated that incorporating hydrophobicity, such as through the butyl group, alongside the guanidinium headgroup, enhanced the generation of this saddle-splay curvature. google.com This finding suggests that it is possible to design polymers with programmable membrane-shaping abilities, which could influence their activity in biological and synthetic membrane systems. google.com The ability of the guanidinium group to coordinate with phosphate (B84403) groups in lipids, combined with the hydrophobic interactions of the butyl chain, drives this morphological influence. google.com

The application of guanidinium salts in light-emitting organic electronic components is an area of active exploration. A patent describes the use of compounds containing a guanidinium cation within the active organic layer of an organic light-emitting electrochemical cell (OLEEC), which is considered a potential future replacement for traditional organic light-emitting diodes (OLEDs). barbatti.org

While specific research focusing on this compound as a direct precursor for OLEDs is not extensively detailed, the broader class of guanidinium compounds is recognized for its potential in materials for non-linear optics due to the presence of delocalized π-electrons. google.com The electronic and spectroscopic properties of guanidinium are of significant interest; theoretical and experimental studies show that the protonated guanidinium cation strongly absorbs UV light through a ππ* excitation. barbatti.org This inherent spectroscopic behavior is a foundational property that could be leveraged in the design of new optoelectronic materials. The exploration of chromophore-guanidine derivatives as sensors, where anion binding alters the absorption spectrum, further demonstrates the potential for tuning the optical properties of guanidinium-containing molecules. barbatti.org

Applications of N Butylguanidine in Catalysis

Organocatalysis Utilizing N-butylguanidine Frameworks

The inherent basicity and nucleophilicity of the guanidine (B92328) moiety make it a powerful functional group in organocatalysis. This compound frameworks can act as metal-free catalysts, offering a more sustainable and cost-effective alternative to traditional metal-based catalysts.

The chemical fixation of carbon dioxide (CO2) into valuable chemicals is a significant area of research aimed at mitigating greenhouse gas emissions. Guanidines, including this compound derivatives, have shown considerable promise as organocatalysts for the synthesis of cyclic carbonates from CO2 and epoxides. This reaction is 100% atom-economical and provides a greener route to these important compounds, which are used as polar aprotic solvents, electrolytes in lithium-ion batteries, and as precursors for polymers.

The catalytic cycle for the guanidine-catalyzed cycloaddition of CO2 to epoxides generally involves a dual activation mechanism. The guanidine base activates the CO2 molecule by forming a zwitterionic adduct, which increases its nucleophilicity. Simultaneously, the guanidine can activate the epoxide through hydrogen bonding, facilitating its ring-opening. The nucleophilic attack of the activated CO2 on the activated epoxide leads to the formation of a linear carbonate, which then undergoes intramolecular cyclization to yield the cyclic carbonate and regenerate the catalyst.

While specific studies focusing solely on this compound are limited, the principles of guanidine catalysis are well-established. For instance, hexaalkylguanidinium halides have demonstrated high efficiency in catalyzing the synthesis of cyclic carbonates at low temperatures and atmospheric pressure. unchainedlabs.com The presence of the n-butyl group in this compound can enhance its solubility in organic media and influence the steric environment around the catalytic center, which can be fine-tuned to optimize catalytic activity and selectivity for different epoxide substrates.

Table 1: Catalytic Performance of Guanidine-Based Systems in Cyclic Carbonate Synthesis

Catalyst System Epoxide Temperature (°C) Pressure (atm) Yield (%) Reference
Hexaalkylguanidinium halide Various epoxides Low 1 High unchainedlabs.com
MOF-5/n-Bu4NBr Propylene oxide 50 Low High rsc.org
Guanidine-based COFs Various epoxides Moderate 1 High nih.gov

Transition Metal Catalysis with this compound Ligands

The strong σ-donating properties of guanidines make them excellent ligands for a variety of transition metals. The this compound moiety can be incorporated into ligand scaffolds to modulate the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and stability.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. Palladium complexes are the most common catalysts for this transformation. Research has shown that this compound can be an effective ligand for palladium in these reactions.

A notable example is the use of a palladium acetate (B1210297) complex with 1,1,3,3-tetramethyl-2-n-butylguanidine as a highly efficient catalyst for the Suzuki cross-coupling reaction at room temperature in aqueous media. nih.gov This water-soluble and air-stable catalyst system smoothly couples a wide range of aryl halides, including challenging aryl chlorides, with arylboronic acids to produce biaryl compounds in good to excellent yields and with high turnover numbers. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov The this compound ligand plays a crucial role in stabilizing the palladium center throughout this cycle. Its strong electron-donating character facilitates the oxidative addition of the aryl halide to the Pd(0) center. During transmetalation, the ligand helps to create a coordination environment conducive to the exchange of the halide for the organic group from the organoboron reagent. Finally, it promotes the reductive elimination of the biaryl product, regenerating the active Pd(0) catalyst.

Table 2: this compound-Palladium Catalyzed Suzuki Cross-Coupling

Catalyst Reactants Solvent Temperature Key Feature Reference
Pd(OAc)2·(1,1,3,3-tetramethyl-2-n-butylguanidine)2 Aryl halides and arylboronic acids Aqueous Room Temperature High efficiency and turnover numbers nih.gov

Iridium complexes are widely studied as photosensitizers in photodynamic therapy (PDT) and for their potential in light-driven energy conversion applications. These applications rely on the ability of the iridium complex to absorb light and then transfer that energy to another molecule or participate in electron transfer reactions. The photophysical properties of these complexes, such as their absorption and emission wavelengths, excited-state lifetimes, and quantum yields, can be finely tuned by modifying the ligands coordinated to the iridium center.

Guanidine-containing ligands, including those with N-butyl substituents, have been incorporated into cyclometalated iridium(III) complexes to modulate their properties for applications in bioimaging and PDT. nih.gov In the context of energy conversion, the strong electron-donating nature of the guanidine ligand can be used to adjust the HOMO and LUMO energy levels of the iridium complex. nih.govnih.gov This tuning is critical for optimizing the light absorption and subsequent energy or electron transfer processes that are central to photocatalysis and solar energy conversion. For example, the incorporation of a guanidine moiety can influence the emission color and quantum yield of iridium complexes. nih.gov While direct applications of this compound in iridium-based solar energy conversion are still an emerging area, the principles established in related fields suggest its potential for designing novel and efficient photosensitizers.

Table 3: Photophysical Properties of Iridium Complexes with Guanidine-Containing Ligands

Complex Type Key Feature Potential Application Reference
Cyclometalated Ir(III) with guanidinium (B1211019) ligands Excellent cytotoxic effects upon light irradiation Photodynamic Therapy nih.gov
Heteroleptic Ir(III) with guanidinate ancillary ligand Wide range of emission colors and high quantum yields Organic Light-Emitting Diodes (OLEDs) researchgate.net
Ir(III) complexes with H-bond-rich guanidine moieties Tuneable emission color through second-sphere coordination PhOLEDs and Bio-imaging nih.gov

The discovery and optimization of new catalysts are often accelerated by high-throughput screening (HTS) techniques. pku.edu.cn These methods allow for the rapid and parallel testing of large libraries of catalysts and reaction conditions to identify the most active and selective systems. unchainedlabs.com In the context of this compound-based catalysis, HTS can be employed to systematically vary the structure of the guanidine ligand, the metal precursor (in transition metal catalysis), solvents, bases, and other reaction parameters.

For example, in the development of palladium-catalyzed Suzuki cross-coupling reactions, a library of N-alkylguanidine ligands with varying alkyl chain lengths (including n-butyl) and substitution patterns could be synthesized and screened in parallel. Analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) can be used to rapidly quantify the yield and selectivity of the desired product in each reaction well of a microtiter plate. iitm.ac.in

Similarly, for the optimization of iridium-based photosensitizers, HTS methods can be used to screen libraries of iridium complexes with different this compound-containing ligands for their photophysical properties. pku.edu.cn Techniques such as fluorescence spectroscopy can be automated to quickly measure the emission spectra and quantum yields of a large number of complexes. This data-rich approach, often combined with computational modeling, can significantly accelerate the design of more efficient catalysts for a wide range of applications. frontiersin.orgrsc.org

Applications of N Butylguanidine in Nucleic Acid Chemistry and Oligonucleotide Modifications

Design and Synthesis of N-butylguanidine-Bridged Nucleic Acids (GuNAs)

The development of Guanidine-Bridged Nucleic Acids (GuNAs) represents a key area where this compound plays a crucial role. GuNAs are artificial nucleic acid analogues characterized by the incorporation of a guanidine (B92328) group, often substituted with alkyl chains like a butyl group, into the oligonucleotide backbone, typically forming a 2',4'-bridge researchgate.netoup.combeilstein-journals.org. This structural modification creates a rigid, bicyclic nucleoside that significantly alters the conformation of the oligonucleotide oup.comrsc.org.

Enhancement of Duplex-Forming Ability in Oligonucleotides

The incorporation of this compound into oligonucleotide backbones has been shown to significantly enhance their ability to form stable duplexes with complementary nucleic acid strands (DNA or RNA) researchgate.netoup.comnih.govdntb.gov.uaoup.comresearchgate.net. This improvement in binding affinity is a critical factor for the efficacy of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs), which rely on hybridization to their target mRNA.

Structural Basis of Increased Binding Affinity

The enhanced duplex-forming ability of GuNAs stems from their altered structural conformation and specific interactions within the duplex. The 2',4'-bridging structure, incorporating the this compound group, restricts the sugar pucker and backbone torsion angles, leading to a more pre-organized conformation that is favorable for base pairing oup.comdntb.gov.ua. X-ray crystal structures of GuNA-modified oligonucleotides have revealed that the N-butyl group, due to its hydrophobic nature, fits snugly into the minor groove of the DNA/RNA duplex researchgate.netoup.comnih.govoup.com. These favorable interactions, including potential hydrogen bonding and hydrophobic contacts, contribute to increased duplex stability researchgate.netoup.com. The magnitude of this stabilization effect is often quantified by an increase in the melting temperature (Tm) of the duplex, with this compound modifications showing significant ΔTm values per modification oup.comnih.gov. For instance, N-tert-butylguanidine-modified oligonucleotides have demonstrated ΔTm values of up to +8°C per modification, surpassing many other common oligonucleotide modifications in their duplex-stabilizing capabilities oup.comnih.gov.

Role of Hydrophobic Interactions in Duplex Stability

The butyl group, being a hydrophobic substituent, plays a pivotal role in enhancing duplex stability through hydrophobic interactions. When incorporated into the oligonucleotide backbone, particularly within the minor groove, these butyl groups can engage in favorable van der Waals forces with the bases and the sugar-phosphate backbone of the complementary strand researchgate.netoup.comnih.govoup.com. This hydrophobic packing effectively reduces the conformational freedom of the duplex, thereby increasing its thermodynamic stability. Research indicates a correlation between the size of the alkyl substituent on the guanidine moiety and the extent of duplex stabilization, with larger groups like tert-butyl generally leading to greater increases in binding affinity oup.comnih.gov.

Impact on Oligonucleotide Enzymatic Stability

Oligonucleotides modified with this compound, and specifically within the GuNA framework, have demonstrated enhanced stability against enzymatic degradation, particularly from nucleases researchgate.netoup.comrsc.orgnih.govnih.govacs.org. The rigid bicyclic structure and the presence of the guanidine moiety contribute to this increased resistance. Studies have shown that GuNA modifications offer superior enzymatic stability compared to other bridged nucleic acids like 2',4'-BNA/LNA researchgate.netrsc.org. For example, oligonucleotides bearing this compound modifications have exhibited higher stability against 3'-exonuclease activity than their 2',4'-BNA/LNA counterparts researchgate.netresearchgate.net. The bulkier alkyl groups, such as tert-butyl, are thought to block the access of nucleases more effectively, thus protecting the oligonucleotide backbone from degradation oup.com.

Development of Cationic Oligonucleotide Analogues

The guanidinium (B1211019) group itself carries a positive charge at physiological pH, making this compound modifications inherently cationic or capable of contributing to cationic character in oligonucleotide backbones acs.orgnih.gov. This cationic nature can be advantageous for several reasons. Firstly, it can help neutralize the inherent negative charge of the phosphodiester backbone, potentially improving cellular uptake and reducing non-specific interactions pnas.orgbeilstein-journals.orgresearchgate.net. Secondly, the positive charges can lead to attractive electrostatic interactions with negatively charged nucleic acid targets (RNA or DNA), further enhancing binding affinity pnas.org. While some modifications aim for charge neutrality, others leverage the cationic nature of guanidine groups to create oligonucleotide analogues with improved pharmacokinetic properties and enhanced interactions with biological targets acs.orgpnas.orgbeilstein-journals.orgresearchgate.net. Phosphoryl guanidine (PN) oligonucleotides, for instance, are described as having neutral backbones, which contribute to stability and improved cell membrane penetration atdbio.combiosyn.com.

Table 1: Summary of this compound Modification Effects on Oligonucleotide Properties

Modification TypePrimary Impact on Duplex Stability (ΔTm/mod.)Impact on Enzymatic StabilityCharge CharacteristicKey Structural FeatureReferences
This compound-Bridged Nucleic Acids (GuNAs)Significant increase (+6 to +8°C/mod.)EnhancedCationic2',4'-bridge incorporating N-alkylguanidine moiety researchgate.netoup.comnih.govoup.com
N-tert-butylguanidine-Bridged Nucleic Acids (GuNA[tBu])High increase (+8°C/mod.)EnhancedCationic2',4'-bridge with N-tert-butylguanidine; hydrophobic interactions in minor groove researchgate.netoup.comnih.govoup.com
N-methylguanidine-Bridged Nucleic Acids (GuNA[Me])Moderate increase (+5°C/mod.)EnhancedCationic2',4'-bridge with N-methylguanidine rsc.orgnih.govnih.gov
2'-O-[2-(guanidinium)ethyl] (2'-O-GE)Moderate increase (+3.2°C/mod.)Exceptional resistanceCationic2'-O-modification with a guanidiniumethyl group acs.orgnih.gov
Phosphoryl Guanidine (PN) LinkagesVaries (can be neutral or cationic)EnhancedNeutral/CationicReplacement of phosphate (B84403) backbone linkages nih.govatdbio.combiosyn.comgoogle.com

Exploration of N Butylguanidine Derivatives and Analogues in Research

Structure-Activity Relationship (SAR) Studies of Substituted N-butylguanidines

Structure-activity relationship (SAR) studies are fundamental to understanding how molecular modifications influence the biological or chemical properties of guanidine (B92328) derivatives. For N-butylguanidine and its analogues, research has investigated the impact of varying substituents on the guanidine core and the alkyl chain. For instance, in the development of guanidine-based sweeteners, SAR indicated that hydrophobic substituents, including cycloaliphatic and benzyl (B1604629) groups, were crucial for enhancing sweetness efficiency ineosopen.org. In the realm of pharmacological agents, studies on histamine (B1213489) H3 receptor antagonists revealed that specific N-substituted guanidines, such as those bearing 4-trifluoromethylbenzyl or 4-nitrobenzyl moieties, exhibited high affinity for the target receptor nih.gov.

Further SAR investigations have focused on modified nucleic acids. The incorporation of guanidine-bridged nucleic acids (GuNA) with different N-alkyl groups on the guanidine moiety demonstrated a clear correlation between alkyl chain size and RNA-binding affinity, with larger groups like tert-butyl generally leading to increased affinity researchgate.netoup.comnih.gov. Research on guanidine-containing chalcones highlighted that the presence of the guanidine group itself enhanced cytotoxicity, and SAR studies identified preferences for specific substituents on the guanidine fragment, such as N-methylpiperazine, for improved activity ulpgc.es. Comparative studies of aminoethylguanidine derivatives have also elucidated SAR, showing that specific substitutions could confer hypotensive action and muscle relaxation properties jst.go.jp. Similarly, SAR analyses of cyanoguanidines designed as dual histamine H1 and H2 receptor antagonists demonstrated that the length of the linking spacer and the nature of the attached H2R antagonist moiety significantly influenced potency nih.gov.

Table 9.1.1: Structure-Activity Relationship Examples in Guanidine Derivatives

Compound Class/ExampleKey Structural ModificationObserved Effect/ActivityRelevant Target/ApplicationReference
Guanidine SweetenersHydrophobic substituents (e.g., cycloaliphatic, benzyl)Enhanced sweetness efficiencySweeteners ineosopen.org
Histamine H3 Receptor AntagonistsN-substituents (e.g., 4-trifluoromethylbenzyl)High affinity for H3 receptorHistamine H3 Receptor Antagonism nih.gov
Guanidine-Bridged Nucleic Acids (GuNA)N-alkyl group size (e.g., tert-butyl > isopropyl)Increased RNA-binding affinityAntisense Oligonucleotides researchgate.netoup.comnih.gov
Guanidine-ChalconesIntroduction of guanidine groupEnhanced cytotoxicityAnticancer agents ulpgc.es
Aminoethylguanidine DerivativesN,N-dialkylaminoethyl, N-methyl-N-phenylaminoethylHypotensive action, muscle relaxationCardiovascular effects jst.go.jp
Cyanoguanidine-based Dual AntagonistsSpacer length, H2R moiety typeVaried H1R and H2R antagonist potencyHistamine Receptor Antagonism nih.gov

Synthesis and Investigation of Butylguanidine-Containing Natural Product Mimics

Guanidine moieties are frequently encountered in a vast array of natural products, contributing to their diverse biological activities. Consequently, synthetic chemistry efforts are often directed towards creating analogues that mimic these natural structures, aiming to harness or improve upon their therapeutic potential. Guanidine residues serve as effective mimetics for the amino acid arginine in the design of pseudomimetics researchgate.net. For instance, synthetic guanidino sugars, such as 5-guanidino xylofuranoses functionalized with various O-substituents, have been developed as potential nucleoside mimics with applications in antiviral or anticancer research chemrxiv.org.

Analogues of natural products featuring guanidine groups, such as those derived from tubastrine, have been synthesized to explore their antibacterial properties unit.no. Marine organisms are a rich source of guanidine alkaloids, which exhibit notable cytotoxic, antimicrobial, and anti-HIV activities, prompting extensive synthesis and analogue development to investigate these properties further nih.gov. Terpenoid guanidines, including diacylguanidines, have also been synthesized and evaluated for their anticancer potential, with some derivatives demonstrating potent cytotoxic effects that rival or surpass those of established drugs core.ac.ukcore.ac.uk. Furthermore, the synthesis of N-hydroxyguanidines, which serve as functional mimics of Nω-hydroxy-L-arginine, has been investigated for their capacity to act as nitric oxide (NO) donors researchgate.net.

Table 9.2.1: Natural Product Mimics Incorporating Guanidine Moieties

Natural Product Class/ExampleMimicry StrategyKey Structural FeaturesPrimary Biological Activity FocusReference
ArginineArginine mimeticsGuanidine residueBroad biological roles researchgate.net
NucleosidesGuanidino sugarsGuanidino xylofuranoses with O-substituentsAnticancer, Antiviral chemrxiv.org
TubastrineAnaloguesGuanidine groupAntibacterial unit.no
Marine Guanidine AlkaloidsAnaloguesGuanidine moietyCytotoxic, Antimicrobial, Anti-HIV nih.gov
Terpenoids (e.g., Actinofide)Guanidine-containing terpenoidsDiacylguanidines, terpenoid backbonesAnticancer, Cytotoxic core.ac.ukcore.ac.uk
Nω-Hydroxy-L-arginineN-hydroxyguanidinesN-alkyl-N'-hydroxyguanidinesNitric Oxide (NO) donors researchgate.net

Design of Hybrid Compounds Incorporating this compound Moieties

The creation of hybrid compounds, which strategically combine distinct functional moieties, is a key strategy for developing molecules with novel or enhanced properties. The this compound moiety, or related guanidine structures, can be integrated into various molecular architectures to achieve synergistic effects. For example, guanidine-containing monomers and polymers, such as guanidine methacrylate, have been utilized in the development of hybrid nanocomposites. These materials exhibit beneficial properties like efficient heavy metal adsorption and prolonged biocide effects cpmat.ru.

In the field of catalysis, hybrid guanidine ligands, which merge the guanidine functional group with other donor functionalities, are employed in transition metal-catalyzed reactions semanticscholar.org. Copper(I) complexes featuring hybrid guanidine ligands have been synthesized for catalytic applications researchgate.net. Furthermore, guanidinium-based ionic liquids (GILs) have been developed by incorporating various functional groups into the guanidinium (B1211019) cation, presenting them as versatile organic materials with tunable properties researchgate.net. The design of deoxynucleic guanidine (DNG) involves linking nucleosides via guanidinium (g) linkers, yielding polycationic analogues of DNA with potential antigene therapeutic applications pnas.orgpnas.org. Hybrid molecules have also been constructed by conjugating benzylguanidine with alkylating motifs, such as those derived from melphalan, with the aim of targeting neuroblastoma cells by combining preferential cellular uptake with inherent cytotoxicity researchgate.net. Indole-guanidine hybrids have been synthesized and evaluated as potential anticancer agents, demonstrating significant anti-proliferative activity and selectivity towards specific cancer cell lines researchgate.net. Additionally, guanidinium head groups have been incorporated into peptoids to enhance their cellular uptake mechanisms plos.org. The synthesis of N-acridinyl-N′-alkylguanidines represents another avenue of hybrid design, where the guanidine group significantly influences the ionization characteristics of the acridine (B1665455) nucleus researchgate.net.

Table 9.3.1: Hybrid Compounds Incorporating Guanidine Moieties

Hybrid Compound TypeIncorporated MoietiesKey Properties/ApplicationsReference
Guanidine Methacrylate NanocompositesGuanidine methacrylate, MontmorilloniteHeavy metal adsorption, Biocide effect cpmat.ru
Guanidine Hybrid LigandsGuanidine moiety, Other N-donor functionsTransition metal catalysis semanticscholar.org
Copper(I) Hybrid Guanidine ComplexesGuanidine ligand, Copper(I)Catalysis researchgate.net
Guanidinium-based Ionic Liquids (GILs)Guanidinium cation, Functional groups (e.g., olefinic)Versatile organic materials researchgate.net
Deoxynucleic Guanidine (DNG)Nucleosides, Guanidinium linkersPolycationic DNA analogue, Antigene agents pnas.orgpnas.org
Benzylguanidine-Melphalan HybridsBenzylguanidine, Alkylating motifs (e.g., from melphalan)Neuroblastoma targeting, Cytotoxicity researchgate.net
Indole-Guanidine HybridsIndole scaffold, Guanidine moietyAnticancer agents, Anti-proliferative activity researchgate.net
Guanidinium-functionalized PeptoidsGuanidine head group, Peptoid backboneEnhanced cellular uptake plos.org
N-Acridinyl-N′-alkylguanidinesAcridine nucleus, Alkylguanidine moietyInfluence on acridine nucleus ionization, potential antitumor researchgate.net

Comparative Studies with Other Guanidine and Thiourea (B124793) Derivatives

Comparative studies are instrumental in delineating the relative advantages and specific attributes of different chemical classes, including guanidines and thioureas. Guanidines are characterized by their strong basicity, typically exhibiting pKa values around 13.6 for the protonated form, making them significantly more basic than thioureas, which are more acidic and less effective hydrogen bond acceptors chemrxiv.org.

In the context of anticancer research, comparative studies involving guanidine and thiourea derivatives have revealed varying toxicological profiles and efficacies against cancer cell lines. While both classes can induce cellular toxicity, specific structural modifications lead to differential effects on drug resistance mechanisms chemrxiv.org. Research evaluating benzothiazole (B30560) derivatives has synthesized and compared both guanidine and thiourea analogues for their antibacterial and antifungal activities. These studies have identified specific compounds within both classes that exhibit significant antimicrobial effects, often comparable to standard therapeutic agents researchgate.netnih.gov.

Comparative analyses have also been conducted among various guanidine derivatives. For instance, studies involving aminoethylguanidine derivatives have compared their pharmacological actions, including hypotensive effects and muscle relaxation, against guanethidine (B1672426) and its analogues, highlighting differences in potency and duration of action jst.go.jp. SAR studies frequently involve comparing the activities of different N-substituted guanidines to identify optimal structures for specific biological targets, such as histamine H3 receptor antagonists nih.gov. Similarly, comparative studies of modified nucleic acids have assessed the impact of different alkyl substituents on guanidine-bridged nucleic acids (GuNA) regarding their RNA-binding affinity and stability oup.comnih.gov. Furthermore, the influence of replacing amine groups with guanidine in acridine structures has been examined, showing that the guanidine moiety can dramatically alter the ionization properties of the acridine nucleus researchgate.net. Comparative assessments of guanidine-substituted acridines against thiourea-substituted acridines and platinum-acridine conjugates have also been performed to evaluate their cytotoxic effects, with some guanidine derivatives demonstrating superior activity in specific cancer cell lines nih.gov.

Future Research Directions and Emerging Areas

Advanced Synthetic Strategies for N-butylguanidine Scaffolds

While classical methods for the synthesis of guanidines are well-established, there is a continuous demand for more efficient, atom-economical, and versatile synthetic routes to access complex this compound-containing scaffolds. nih.govresearchgate.net Future research in this area is expected to focus on several key strategies:

Transition-Metal Catalysis: The use of transition-metal catalysts has emerged as a powerful tool for C–N bond formation in the synthesis of multisubstituted guanidines. nih.govresearchgate.net Future work will likely expand the scope of catalysts and reaction partners to allow for the direct and selective introduction of the this compound moiety into complex molecules under mild conditions. This includes the development of catalytic guanylation reactions of amines with carbodiimides and tandem catalytic guanylation/cyclization reactions to construct intricate molecular architectures. nih.govresearchgate.net

Development of Novel Guanylating Reagents: The design of new and more efficient guanylating reagents is crucial for advancing the synthesis of this compound scaffolds. This includes reagents that are more stable, easier to handle, and exhibit greater functional group tolerance. For instance, new reagents for guanidine (B92328) installation have been pivotal in the total synthesis of complex natural products containing the guanidine motif.

Flow Chemistry and Automated Synthesis: The integration of flow chemistry and automated synthesis platforms can offer significant advantages in terms of reaction optimization, scalability, and safety. Future research may focus on developing continuous-flow processes for the synthesis of this compound and its derivatives, enabling rapid access to libraries of compounds for screening and application development.

Biocatalytic Approaches: The use of enzymes as catalysts in organic synthesis offers a green and highly selective alternative to traditional chemical methods. The exploration of enzymes that can catalyze the formation of the guanidinium (B1211019) group could provide a novel and sustainable route to this compound-containing molecules.

A comparative overview of traditional versus emerging synthetic strategies is presented in Table 1.

StrategyDescriptionAdvantages
Classical Methods Traditional multi-step synthesis often involving harsh reagents and protecting groups.Well-established and understood.
Transition-Metal Catalysis Use of metals like palladium, copper, or rhodium to catalyze C-N bond formation. nih.govresearchgate.netHigh efficiency, selectivity, and milder reaction conditions. nih.govresearchgate.net
Novel Guanylating Reagents Development of new chemical agents for introducing the guanidine functional group.Improved reactivity, stability, and functional group compatibility.
Flow Chemistry Continuous reaction processes in microreactors.Enhanced control, safety, and scalability.
Biocatalysis Use of enzymes to catalyze the synthesis.High selectivity, mild conditions, and environmentally friendly.

Deeper Mechanistic Insights into this compound Reactivity

A thorough understanding of the reaction mechanisms governing the reactivity of this compound is essential for its rational application in synthesis and catalysis. Future research will likely focus on elucidating the intricate details of its behavior in various chemical transformations through a combination of advanced experimental and computational techniques.

Hydrogen Bonding and Organocatalysis: The guanidinium cation, formed upon protonation of this compound, is a potent hydrogen-bond donor. This property is central to its application in organocatalysis, where it can activate substrates and control stereoselectivity. nih.gov Future mechanistic studies will aim to precisely map the hydrogen-bonding networks in catalyst-substrate complexes and transition states, providing a clearer picture of the catalytic cycle. nih.gov The role of the n-butyl group in modulating the solubility and steric environment of the catalytic pocket will be a key area of investigation.

Nucleophilicity and Reaction Kinetics: this compound can act as a potent nucleophile in various reactions. Detailed kinetic studies, coupled with computational modeling, can help to quantify its nucleophilicity and understand how it is influenced by solvent, temperature, and the nature of the electrophile. This knowledge is crucial for optimizing reaction conditions and predicting the outcome of new transformations.

Interaction with Metal Centers: The coordination chemistry of this compound with metal ions is another area ripe for exploration. Mechanistic studies will focus on understanding the nature of the metal-ligand bond, the electronic effects of the guanidine ligand on the metal center, and the role of the resulting complexes in catalysis.

Key areas for future mechanistic investigation are summarized in the table below.

Mechanistic AspectKey Research Questions
Tautomeric Equilibria Which tautomers are predominant under different conditions and what are their relative reactivities?
Protonation and Basicity How does the n-butyl group influence the pKa and protonation dynamics?
Hydrogen Bonding in Catalysis What is the precise role of N-H donors in transition state stabilization and stereocontrol? nih.gov
Nucleophilic Reactivity How can the nucleophilicity be tuned for specific synthetic applications?
Coordination Chemistry What are the coordination modes and electronic properties of this compound-metal complexes?

Novel Applications in Supramolecular Assembly and Host-Guest Chemistry

The unique structural and electronic properties of the N-butylguanidinium group make it an excellent building block for the construction of complex supramolecular assemblies and for applications in host-guest chemistry. nih.gov The ability of the guanidinium moiety to form strong and directional hydrogen bonds, particularly with oxoanions like carboxylates and phosphates, is a key driving force in these applications. mdpi.comnih.gov

Anion Recognition and Sensing: The positively charged N-butylguanidinium ion can act as a receptor for various anions. Future research will focus on designing and synthesizing more sophisticated receptors based on this motif for the selective recognition and sensing of biologically and environmentally important anions. The incorporation of fluorophores or other signaling units into the this compound scaffold could lead to the development of novel chemosensors.

Self-Assembling Materials: The directional hydrogen-bonding capabilities of this compound can be harnessed to direct the self-assembly of molecules into well-defined supramolecular structures, such as gels, liquid crystals, and nanofibers. The n-butyl group can play a crucial role in these systems by providing solubility in organic solvents and by influencing the packing of the molecules through van der Waals interactions.

Host-Guest Systems: this compound and its derivatives can be incorporated into larger host molecules, such as calixarenes or cyclodextrins, to create novel host-guest systems. The guanidinium group can serve as a binding site for anionic or neutral guest molecules, while the n-butyl group can modulate the hydrophobicity of the binding cavity. These systems could find applications in areas such as drug delivery and catalysis.

Biomimetic Systems: The guanidinium group is found in the side chain of arginine, which plays a crucial role in molecular recognition and catalysis in biological systems. Synthetic systems incorporating the N-butylguanidinium group can be designed to mimic these biological functions, leading to the development of artificial enzymes and receptors.

The table below highlights potential applications of this compound in supramolecular chemistry.

Application AreaDesign PrinciplePotential Function
Anion Sensing Incorporation of a signaling unit (e.g., fluorophore) into an N-butylguanidinium-based receptor.Selective detection of specific anions in biological or environmental samples.
Supramolecular Gels Self-assembly of this compound derivatives through hydrogen bonding and van der Waals interactions.Materials for controlled release, tissue engineering, or environmental remediation.
Drug Delivery Encapsulation of drug molecules within a host molecule containing an N-butylguanidinium binding site.Targeted and controlled release of therapeutic agents.
Artificial Enzymes Design of a catalytic cavity that utilizes the N-butylguanidinium group for substrate binding and activation.Catalysis of specific chemical reactions with high efficiency and selectivity.

Integration of Computational and Experimental Approaches for Material Design

The synergy between computational modeling and experimental synthesis and characterization is becoming increasingly important in the rational design of new materials. For this compound-based materials, this integrated approach can accelerate the discovery and optimization process.

Predictive Modeling of Material Properties: Computational methods, such as DFT and molecular dynamics (MD) simulations, can be used to predict the structural, electronic, and mechanical properties of materials incorporating this compound before they are synthesized in the laboratory. researchgate.netnih.gov This allows for the in-silico screening of large numbers of potential candidates, saving time and resources. For example, DFT calculations can predict the binding energies between N-butylguanidinium ions and different counter-ions, which is crucial for the design of ion-exchange membranes or solid-state electrolytes.

Understanding Structure-Property Relationships: The combination of experimental data from techniques like X-ray diffraction and spectroscopy with computational models can provide a detailed understanding of the relationship between the molecular structure of this compound-based materials and their macroscopic properties. This knowledge is essential for the targeted design of materials with specific functionalities.

Design of Functional Materials: The integrated approach can be applied to the design of a wide range of functional materials, including:

Polymers and Covalent Organic Frameworks (COFs): this compound can be incorporated as a functional monomer in the synthesis of polymers or COFs. Computational studies can guide the choice of co-monomers and synthetic conditions to achieve desired pore sizes, surface areas, and chemical functionalities for applications in gas storage, separation, and catalysis. nih.gov

Organic-Inorganic Hybrid Materials: this compound can be used as an organic ligand to modify the surface of inorganic nanoparticles or to template the formation of hybrid materials. The combination of experimental and computational studies can help to optimize the interface between the organic and inorganic components, leading to materials with enhanced properties.

The workflow for an integrated computational-experimental approach is outlined below.

StepComputational ApproachExperimental Approach
1. Design In-silico design of this compound-containing molecules and materials. Prediction of properties using DFT and MD simulations. researchgate.netnih.govSynthesis of target molecules and materials based on computational predictions.
2. Characterization Simulation of spectroscopic and diffraction data to aid in the interpretation of experimental results.Characterization of the synthesized materials using techniques like NMR, IR, X-ray diffraction, and microscopy.
3. Testing Modeling of the material's performance in specific applications (e.g., binding affinities, transport properties).Experimental testing of the material's performance and comparison with computational predictions.
4. Optimization Iterative refinement of the computational model based on experimental feedback to guide the design of improved materials.Synthesis and testing of optimized materials based on new computational insights.

Expanding the Scope of this compound in Bioorganic Chemistry

The guanidinium group is a privileged scaffold in medicinal chemistry and chemical biology due to its ability to engage in multiple non-covalent interactions with biological macromolecules. nih.gov The N-butyl group can further enhance the bioactivity of guanidine-containing molecules by modulating their lipophilicity and steric profile.

Development of Novel Therapeutic Agents: The this compound moiety can be incorporated into small molecules to target a variety of biological processes. For example, it can be used to mimic the side chain of arginine in the design of enzyme inhibitors or receptor antagonists. nih.gov The n-butyl group can provide additional hydrophobic interactions with the target protein, potentially leading to increased potency and selectivity. Future research will focus on the rational design and synthesis of this compound-containing compounds with applications as antibacterial, antiviral, and anticancer agents. nih.govnih.gov

Molecular Probes for Biological Systems: Fluorescently labeled this compound derivatives can be developed as molecular probes to study biological processes in real-time. For example, they could be used to visualize the distribution and dynamics of specific anions in living cells or to monitor the activity of enzymes that recognize the guanidinium group.

Drug Delivery Systems: The ability of the N-butylguanidinium group to interact with cell membranes can be exploited in the design of drug delivery systems. For instance, polymers or nanoparticles functionalized with this compound could be used to enhance the cellular uptake of therapeutic agents.

Biomaterial Functionalization: The surface of biomaterials can be modified with this compound to improve their biocompatibility and to promote specific biological responses, such as cell adhesion or tissue regeneration.

The table below summarizes potential future applications of this compound in the field of bioorganic chemistry.

ApplicationRationale
Enzyme Inhibition The N-butylguanidinium group can mimic the binding of arginine to the active site of enzymes. nih.gov The n-butyl group can provide additional binding interactions.
Antibacterial Agents The cationic N-butylguanidinium group can disrupt bacterial cell membranes.
Molecular Imaging Fluorescently labeled this compound derivatives can be used to track specific molecules or processes in cells.
Gene Delivery The positively charged N-butylguanidinium group can complex with negatively charged DNA or RNA for delivery into cells.
Surface Modification of Biomaterials The introduction of this compound can alter the surface properties of materials to enhance their interaction with biological systems.

Q & A

Q. What are the established synthetic routes for N-butylguanidine, and how can its purity be validated experimentally?

Methodological Answer:

  • Synthesis : N-Butylguanidine is typically synthesized via nucleophilic substitution reactions, such as the interaction of butylamine with cyanamide derivatives. Tosylate salts (e.g., N-butylguanidine tosylate) are common intermediates .
  • Characterization : Validate purity using ¹H/¹³C NMR (e.g., guanidine proton resonance at δ ~8–9 ppm) and elemental analysis (C, H, N content). Confirm identity via FT-IR (N–H stretching at ~3300 cm⁻¹ and C=N vibrations at ~1650 cm⁻¹). Cross-reference with literature spectra for known derivatives .
  • Reproducibility : Document reaction conditions (temperature, solvent, stoichiometry) and provide raw spectral data in supplementary materials to enable replication .

Q. How do thermodynamic properties (e.g., pKa) of this compound influence its reactivity in aqueous solutions?

Methodological Answer:

  • Experimental pKa : The pKa of N-butylguanidine is ~12.48, measured via potentiometric titration in water. Compare with computational models (e.g., POSSIM force field) to validate accuracy .
  • Reactivity Implications : High basicity enhances its ability to deprotonate acidic substrates or coordinate with metal ions. Use pH-dependent UV-Vis spectroscopy to monitor protonation states in solution .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data on this compound’s solvation energetics?

Methodological Answer:

  • Data Reconciliation :
  • Experimental : Measure hydration free energy via calorimetry or ion-transfer voltammetry.
  • Computational : Apply polarizable force fields (e.g., POSSIM) combined with continuum solvent models (e.g., Fuzzy-Border) to simulate solvation .
  • Analysis : Cross-validate results by adjusting dielectric constants or explicit solvent molecules in simulations. Discrepancies may arise from oversimplified solvent representations in models .

Q. What strategies are effective for designing this compound-based coordination complexes with transition metals, and how can ligand binding modes be characterized?

Methodological Answer:

  • Ligand Design : Utilize N-butylguanidine as a bidentate ligand due to its two accessible nitrogen lone pairs. Optimize metal-to-ligand ratios via Job’s method .
  • Characterization :
  • Spectroscopy : Use EPR for paramagnetic complexes (e.g., Cu²⁺) and X-ray crystallography to resolve binding geometry.
  • Thermogravimetric Analysis (TGA) : Confirm hydration states and thermal stability .

Q. How can researchers address inconsistencies in reported bioactivity data for this compound derivatives (e.g., antiviral vs. inert results)?

Methodological Answer:

  • Experimental Controls :
  • Ensure consistent cell lines/viral strains across studies (e.g., Vero cells for HSV-1).
  • Standardize assay conditions (pH, temperature, solvent concentration) to minimize artifacts .
    • Data Interpretation : Perform dose-response curves (IC₅₀ calculations) and compare with positive controls (e.g., acyclovir). Conflicting results may arise from impurity profiles or aggregation effects .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-dependent effects of N-butylguanidine in preclinical studies?

  • Analysis : Use nonlinear regression (e.g., Hill equation) for dose-response data. Report confidence intervals and p-values from ANOVA or Student’s t-tests. Validate normality with Shapiro-Wilk tests .
  • Reproducibility : Follow NIH guidelines for preclinical reporting, including sample size justification and randomization protocols .

Q. How should researchers document synthetic procedures to meet reproducibility standards in peer-reviewed journals?

  • Detailing : Include exact molar ratios, solvent grades, and purification steps (e.g., recrystallization solvents). For novel compounds, provide full spectral assignments and microanalysis data (C, H, N ±0.4%) .
  • Supplementary Materials : Deposit raw NMR/FTR files in public repositories (e.g., Zenodo) and cite them in the main text .

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Feasible Synthetic Routes

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N-butylguanidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.